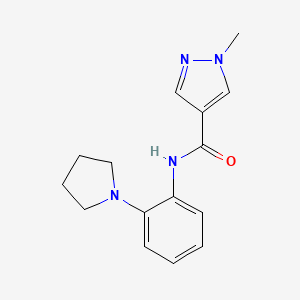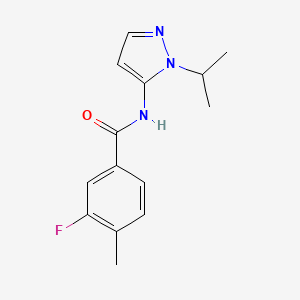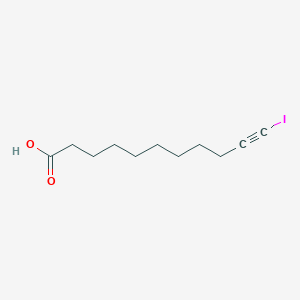
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide, also known as JNJ-42041935, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor is a G protein-coupled receptor that regulates the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. By blocking the H3 receptor, 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can increase the release of these neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce motor symptoms in animal models of Parkinson's disease. These effects are thought to be mediated by the increased release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for proper brain function.
实验室实验的优点和局限性
One of the advantages of 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide is its selectivity for the H3 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, such as the animal model used, the dosage administered, and the route of administration. Additionally, the safety and toxicity of 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide need to be further investigated before it can be considered for clinical use.
未来方向
There are several future directions for the research on 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and safety. Additionally, the development of more selective and potent H3 receptor antagonists may provide new insights into the treatment of neurological disorders.
合成方法
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the coupling of 2-bromo-1-(4-methylphenyl)ethanone with 1-pyrrolidinecarboxylic acid, followed by the reaction with hydrazine hydrate and 1-methyl-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to act as a selective antagonist of the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, leading to improved cognitive function and reduced symptoms of neurological disorders.
属性
IUPAC Name |
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18-11-12(10-16-18)15(20)17-13-6-2-3-7-14(13)19-8-4-5-9-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIQWHSIFRVDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Phenylcyclopropyl)methyl]-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B7536983.png)
![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)



![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)
![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![Ethyl 1-[2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7537035.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)